REACTION_CXSMILES
|
N[C@H](C(O)=O)C[CH2:4][C:5](=O)[NH2:6].[H][H].O[N:14]1[C:18]2C=CC=C[C:17]=2[N:16]=N1.[CH:23]1([N:29]=C=NC2CCCCC2)CCCC[CH2:24]1>[OH-].[OH-].[Pd+2].C(OCC)(=O)C.ClCCl>[NH2:29][CH2:23][CH2:24][N:16]([CH2:4][CH2:5][NH2:6])[CH2:17][CH2:18][NH2:14] |f:4.5.6|
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
1.2 mmol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CCC(N)=O)C(=O)O
|
Name
|
|
Quantity
|
140 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration through Celite
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
WASH
|
Details
|
the organic solution was washed with saturated sodium bicarbonate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The product was purified by chromatography on silica gel (5% methanol in dichloromethane)
|
Type
|
CUSTOM
|
Details
|
producing 326 mg (45% yield)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.2 mmol |
Name
|
|
Type
|
product
|
Smiles
|
NCCN(CCN)CCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.31 mmol | |
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N[C@H](C(O)=O)C[CH2:4][C:5](=O)[NH2:6].[H][H].O[N:14]1[C:18]2C=CC=C[C:17]=2[N:16]=N1.[CH:23]1([N:29]=C=NC2CCCCC2)CCCC[CH2:24]1>[OH-].[OH-].[Pd+2].C(OCC)(=O)C.ClCCl>[NH2:29][CH2:23][CH2:24][N:16]([CH2:4][CH2:5][NH2:6])[CH2:17][CH2:18][NH2:14] |f:4.5.6|
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
1.2 mmol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CCC(N)=O)C(=O)O
|
Name
|
|
Quantity
|
140 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration through Celite
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
WASH
|
Details
|
the organic solution was washed with saturated sodium bicarbonate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The product was purified by chromatography on silica gel (5% methanol in dichloromethane)
|
Type
|
CUSTOM
|
Details
|
producing 326 mg (45% yield)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.2 mmol |
Name
|
|
Type
|
product
|
Smiles
|
NCCN(CCN)CCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.31 mmol | |
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |